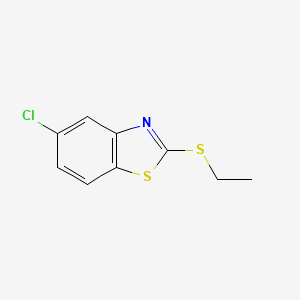
Pelitinib
Vue d'ensemble
Description
Pelitinib is a complex organic compound belonging to the aminoquinoline class. It is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as cyano, ethoxy, and dimethylamino groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pelitinib involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization with 2-aminobenzonitrile to form the quinoline core. Subsequent reactions with dimethylamine and other reagents yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pelitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and N-oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Pelitinib has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pelitinib involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide: Similar structure but with a pyridinylmethoxy group instead of fluoro.
3-chloro-4-fluoroaniline: A simpler compound used as a precursor in the synthesis.
Uniqueness
Pelitinib is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H23ClFN5O2 |
|---|---|
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32) |
Clé InChI |
WVUNYSQLFKLYNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)
![5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8805949.png)
![Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-](/img/structure/B8805952.png)





